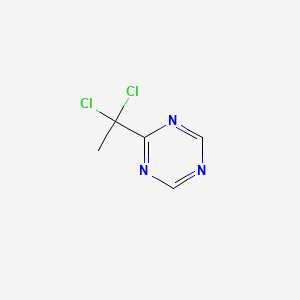

2-(1,1-Dichloroethyl)-1,3,5-triazine

Description

Contextualization within Modern Triazine Chemistry Research

The study of 1,3,5-triazine (B166579) and its derivatives is a burgeoning area of contemporary chemical research, driven by the scaffold's versatile applications across multiple disciplines. nih.gov Modern investigations are not limited to a single application but span the fields of materials science, medicinal chemistry, and polymer science.

In materials science, functionalized 1,3,5-triazine derivatives are key components in the development of advanced photo- and electroluminescent materials. rsc.org Researchers are actively designing triazine-based molecules for use in electroluminescent devices, phosphorescent emitters, and as hole transport materials for perovskite solar cells. rsc.org The future in this area is aimed at creating sophisticated molecules for organic light-emitting diodes (OLEDs), materials with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials. rsc.org

In medicinal chemistry, the 1,3,5-triazine ring is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. nih.govresearchgate.net Triazine derivatives have demonstrated significant potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov The ability to easily modify the triazine core allows for the creation of extensive compound libraries, facilitating the discovery of new therapeutic agents. researchgate.net

Furthermore, triazine-based covalent organic polymers (COPs) have gained substantial attention as novel catalysts and support materials. rsc.org These porous structures, held together by strong covalent bonds, are being explored for their utility in photocatalysis, heterogeneous catalysis, and electrocatalysis. rsc.org

| Field of Research | Key Applications of 1,3,5-Triazine Derivatives | Examples |

|---|---|---|

| Medicinal Chemistry | Development of novel therapeutic agents. researchgate.netresearchgate.net | Anticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory drugs. nih.govresearchgate.net |

| Materials Science | Creation of advanced functional materials. rsc.org | Components for OLEDs, TADF materials, fluorescent sensors, and nonlinear optical (NLO) materials. rsc.org |

| Polymer Chemistry | Synthesis of porous polymers for catalysis and adsorption. rsc.org | Covalent Organic Polymers (COPs) for photocatalysis, heterogeneous catalysis, and sensing. rsc.org |

| Agrochemicals | Development of herbicides. wikipedia.org | Atrazine (B1667683), Simazine (B1681756). wikipedia.org |

| Dye Industry | Use as reactive dyes for cellulosic materials. wikipedia.org | Chlorinated triazines form the basis of many reactive dyes. wikipedia.org |

Significance of 1,3,5-Triazine Scaffolds in Advanced Chemical Synthesis

The 1,3,5-triazine (or s-triazine) ring is a six-membered heterocyclic aromatic compound with three nitrogen atoms replacing carbon-hydrogen units of a benzene (B151609) ring. nih.gov This structure is foundational in advanced chemical synthesis for several key reasons. Its high degree of symmetry and stability, coupled with its electron-deficient nature, makes it a versatile and reactive scaffold. nih.gov

A primary driver of its significance is the commercial availability and reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgresearchgate.net The three chlorine atoms on cyanuric chloride can be substituted sequentially by a wide variety of nucleophiles. This reaction is typically controlled by temperature, allowing for the precise and stepwise introduction of different functional groups at the 2, 4, and 6 positions of the triazine ring. This synthetic versatility enables the creation of a vast and diverse range of mono-, di-, and tri-substituted triazine derivatives from a single, inexpensive starting material. researchgate.net

This ability to systematically modify the substituents allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules. nih.gov Consequently, the 1,3,5-triazine scaffold serves as a core structure in drug design, facilitating the development of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net The rigid triazine core acts as a framework to orient appended functional groups in specific spatial arrangements, which is crucial for interaction with biological targets like enzymes and receptors. nih.gov

Overview of Research Trajectories for Dichloroethyl-Substituted Triazines

While direct research on 2-(1,1-dichloroethyl)-1,3,5-triazine is not extensively documented in public literature, the research trajectories for structurally related halogenated alkyl triazines provide insight into its potential areas of investigation. The introduction of halogenated alkyl groups onto a triazine ring is a strategy primarily explored within medicinal chemistry, particularly for the development of anticancer agents.

Research has focused significantly on triazines bearing 2-chloroethylamine (B1212225) moieties. nih.govresearchgate.net These compounds are analogues of nitrogen mustards, a class of bifunctional alkylating agents used in chemotherapy. Their mechanism of action involves the alkylation of DNA, which inhibits tumor growth and proliferation. nih.gov Studies on these derivatives explore how the number and arrangement of the 2-chloroethylamine groups on the triazine scaffold affect cytotoxicity and anticancer activity. researchgate.net

Another related area of study involves triazines with dichloromethyl substituents. For instance, screening studies of 2-(dichloromethyl)pyrazolo[1,5-a] rsc.orgnih.govmdpi.comtriazines have revealed potential anticancer properties against various cancer cell lines, including non-small cell lung and colon cancers. mdpi.com The presence of the dichloromethyl group is critical to the observed biological activity.

These research paths suggest that the primary interest in dichloroethyl-substituted triazines would likely revolve around their potential as bioactive molecules. The gem-dichloro group (two chlorine atoms on the same carbon) in a compound like this compound would be expected to confer unique reactivity and electronic properties, making it a target for investigation as a potential alkylating agent or enzyme inhibitor in the context of drug discovery.

| Compound Class | Structural Feature | Primary Research Focus | Example Application |

|---|---|---|---|

| 2-Chloroethylamino-1,3,5-triazines | Contains -NHCH₂CH₂Cl group(s) | Anticancer activity as DNA alkylating agents. nih.gov | Development of novel chemotherapeutics. researchgate.net |

| 2-(Dichloromethyl)pyrazolo[1,5-a] rsc.orgnih.govmdpi.comtriazines | Contains a -CHCl₂ group on a fused ring system | Screening for anticancer properties. mdpi.com | Potential activity against lung and colon cancers. mdpi.com |

| 2-(Difluoromethylbenzimidazol-1-yl)-1,3,5-triazines | Contains a -CHF₂ group on a linked heterocycle | Enzyme inhibition (e.g., PI3K). nih.gov | Antitumor activity against human cancer cell lines. nih.gov |

Structure

3D Structure

Properties

CAS No. |

30361-86-5 |

|---|---|

Molecular Formula |

C5H5Cl2N3 |

Molecular Weight |

178.02 g/mol |

IUPAC Name |

2-(1,1-dichloroethyl)-1,3,5-triazine |

InChI |

InChI=1S/C5H5Cl2N3/c1-5(6,7)4-9-2-8-3-10-4/h2-3H,1H3 |

InChI Key |

UTYQRMODGAWFOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=NC=N1)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,1 Dichloroethyl 1,3,5 Triazine and Its Derivatives

Foundational Synthetic Routes to 1,3,5-Triazine (B166579) Cores

The construction of the 1,3,5-triazine ring, a six-membered aromatic heterocycle with alternating carbon and nitrogen atoms, is primarily achieved through two robust methodologies: the cyclotrimerization of nitriles and the sequential functionalization of a pre-formed triazine ring, typically cyanuric chloride.

Cyclotrimerization is an atom-economical method for synthesizing symmetrically substituted 1,3,5-triazines directly from three equivalents of a nitrile precursor. chim.it This reaction can be promoted under various conditions, including high pressure, high temperature, or catalysis by acids, bases, or transition metals. researchgate.netresearchgate.netmdpi.com

Acid-catalyzed cyclotrimerization, often employing strong acids like triflic acid (CF₃SO₃H) or triflic anhydride, proceeds through the formation of a reactive nitrilium salt intermediate. acs.orgnih.gov This intermediate is susceptible to nucleophilic attack by two additional nitrile molecules, leading to cyclization and the formation of the stable triazine ring. However, these harsh acidic conditions may not be suitable for nitriles with sensitive functional groups.

Transition-metal catalysis offers a milder alternative for cyclotrimerization. Catalysts based on cobalt, nickel, and other metals can facilitate the [2+2+2] cycloaddition of nitriles, often under less forcing conditions than traditional thermal methods. mdpi.comnih.gov Microwave irradiation has also emerged as an effective technique, significantly reducing reaction times and often improving yields. chim.itorganic-chemistry.org

The table below summarizes various catalytic systems used for the cyclotrimerization of nitriles.

| Catalyst System | Nitrile Substrate | Conditions | Outcome |

| Triflic Anhydride (Tf₂O) | Aliphatic & Aromatic Nitriles | Low to high temperature, one-pot | Unsymmetrical triazines in moderate to good yields. acs.orgnih.gov |

| Yttrium Salts | Aromatic Nitriles | Solvent-free | Milder conditions compared to uncatalyzed reactions. chim.it |

| Silica-supported Lewis Acids | Aliphatic & Aromatic Nitriles | Solvent-free, Microwave | Green, efficient procedure with good yields. chim.it |

| CpCo(CO)₂ | Diynes and Nitriles | Microwave irradiation | Cross-cyclotrimerization to form complex heterocycles. nih.gov |

| Iron Catalysts | Aldehydes & NH₄I | Air atmosphere | Atom-efficient synthesis of triaryl-1,3,5-triazines. researchgate.net |

This table presents a summary of general findings in triazine synthesis and does not describe the specific synthesis of the target compound.

The introduction of the 1,1-dichloroethyl group onto a triazine ring necessitates a precursor that contains this specific functionality. The most direct precursor for a cyclotrimerization approach would be 2,2-dichloropropionitrile . The synthesis of such α,α-dichloronitriles can be challenging but is chemically plausible through exhaustive chlorination of a parent nitrile or related precursor.

Another critical class of intermediates for building unsymmetrical triazines are amidines . Amidines are highly versatile building blocks that can react with various partners to form the triazine ring. nih.gov The synthesis of amidines typically begins with a nitrile, which undergoes nucleophilic addition of an amine. This reaction can be promoted by strong bases or metal catalysts. rsc.orgresearchgate.netmdpi.com The Pinner reaction, for example, involves the reaction of a nitrile with an alcohol in the presence of HCl to form an imidate salt, which can then be treated with an amine to yield the corresponding amidine. organic-chemistry.org

A plausible precursor strategy for 2-(1,1-Dichloroethyl)-1,3,5-triazine could therefore involve the synthesis of 2,2-dichloropropionamidine. This would involve the initial preparation of 2,2-dichloropropionitrile, followed by its conversion to the corresponding amidine.

Targeted Synthesis of this compound

Based on the foundational routes, the targeted synthesis of this compound could be approached via two primary hypothetical pathways.

Pathway A: Cyclotrimerization of 2,2-Dichloropropionitrile

The most direct, albeit undocumented, route would be the cyclotrimerization of three molecules of 2,2-dichloropropionitrile. This would theoretically yield 2,4,6-tris(1,1-dichloroethyl)-1,3,5-triazine. An acid-catalyzed approach using an agent like triflic acid would need to be carefully controlled, as the presence of the dichloroethyl group could lead to side reactions such as elimination under harsh conditions.

Pathway B: Condensation with Amidine Derivatives

A more controlled approach to achieve a monosubstituted triazine involves the reaction of an amidine with other building blocks. For instance, the reaction of formamidine (B1211174) (the simplest amidine) with two equivalents of a nitrile can produce a 2-substituted-1,3,5-triazine. A plausible synthesis could therefore involve the reaction of formamidine with two equivalents of 2,2-dichloropropionitrile. Alternatively, the reaction of 2,2-dichloropropionamidine with appropriate C-N synthons could also be explored. These methods offer a route to unsymmetrically substituted triazines, which is crucial for targeted synthesis. organic-chemistry.org

Optimizing the synthesis of a substituted triazine requires careful control over several parameters to maximize yield and ensure the desired regioselectivity.

Temperature Control: In syntheses starting from cyanuric chloride, temperature is the most critical factor for selective substitution. The first chlorine atom can be displaced at 0-5 °C, the second at room temperature, and the third often requires heating. nih.govderpharmachemica.commdpi.com This principle allows for the stepwise introduction of different functional groups.

Catalyst Selection: For cyclotrimerization reactions, the choice of catalyst dictates the reaction conditions and efficiency. Screening various Lewis acids, Brønsted acids, or transition metal complexes is essential to find a system that is effective without degrading sensitive functional groups like the dichloroethyl moiety. chim.it

Stoichiometry: In cross-cyclotrimerization reactions to produce unsymmetrical triazines, the relative stoichiometry of the different nitrile precursors is a key parameter to control the product distribution. acs.orgnih.gov

Solvent and Reaction Time: The choice of solvent can influence reaction rates and solubility of intermediates. Monitoring the reaction over time via techniques like TLC or GC-MS is crucial to determine the optimal reaction time that maximizes product formation while minimizing decomposition or side-product formation.

Modern synthetic chemistry emphasizes sustainability, and the synthesis of triazines is no exception. Several green chemistry principles can be applied to the potential synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, reducing energy consumption and often leading to cleaner reactions with higher yields. chim.itorganic-chemistry.org

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using reagents supported on a solid phase (e.g., silica (B1680970) gel) minimizes the use of volatile organic compounds, reducing waste and environmental impact. chim.it

Atom Economy: Cyclotrimerization is an inherently atom-economical process as all atoms of the precursor nitrile molecules are incorporated into the final product. Designing synthetic routes that maximize atom economy is a core principle of green chemistry.

Alternative Energy Sources: Sonochemistry, the use of ultrasound to promote chemical reactions, has been successfully applied to the synthesis of 1,3,5-triazine derivatives, often using water as a solvent and proceeding rapidly at room temperature.

Derivatization Strategies of the this compound Moiety

Once the this compound core is synthesized, further derivatization can be achieved, provided there are other reactive sites on the triazine ring. A common strategy involves synthesizing a precursor like 2-(1,1-dichloroethyl)-4,6-dichloro-1,3,5-triazine . The two remaining chlorine atoms on this molecule would be highly susceptible to nucleophilic aromatic substitution.

Taking advantage of the differential reactivity of the chlorine atoms, a wide variety of functional groups can be introduced. nih.govmdpi.com

Amination: Reaction with primary or secondary amines can introduce diverse amino substituents. This is one of the most common derivatization methods for chlorotriazines. nih.gov

Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base, can displace the chlorine atoms to form ethers. mdpi.com

Thiolation: Thiols react similarly to alcohols to introduce thioether linkages.

This stepwise substitution allows for the creation of a vast library of derivatives from a single, functionalized triazine precursor. The 1,1-dichloroethyl group itself also presents opportunities for further chemical modification, such as dehalogenation or substitution reactions, although these may require specific and carefully controlled conditions to avoid reactions at the triazine core.

Chemical Transformations of the Dichloroethyl Group

These groups are known to participate in several types of reactions:

Nucleophilic Substitution: The two chlorine atoms can be substituted by various nucleophiles. This reaction can be stepwise, allowing for the introduction of two different groups. The reaction is often facilitated by a Lewis acid.

Elimination Reactions: Treatment with a strong base can induce dehydrochlorination, leading to the formation of a vinyl chloride or an alkyne derivative, depending on the reaction conditions and the subsequent reactivity of the intermediate.

Reductive Dehalogenation: The dichloroethyl group can be reduced to an ethyl group using various reducing agents, such as catalytic hydrogenation or metal-based reducing systems.

Rearrangement and Cyclization: In the presence of certain reagents, such as nitrosyl chloride complexes, gem-dichloroalkyl groups, particularly on strained rings like cyclopropanes, can undergo complex rearrangement and heterocyclization reactions to form new ring systems like isoxazoles. researchgate.netresearchgate.net While the triazine ring is not strained, intramolecular reactions with substituents at other ring positions could be envisioned. For instance, novel derivatives of 3,3-dichloroprop-2-enenitrile containing urea (B33335) fragments have been shown to undergo intramolecular cyclization to form imidazolidin-2-ones. researchgate.net

Functionalization at Other Triazine Ring Positions

The functionalization of the 4- and 6-positions of the 1,3,5-triazine ring is a well-established area of chemistry, primarily revolving around the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov If this compound were to be functionalized, or more likely, synthesized from an already functionalized precursor, these principles would apply.

The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for controlled, stepwise substitution:

The first chlorine is highly reactive and can be substituted by a nucleophile at low temperatures (around 0 °C). mdpi.com

The second chlorine requires moderately higher temperatures (room temperature) for substitution. mdpi.com

The third substitution requires heating, often at reflux temperatures.

This differential reactivity allows for the synthesis of unsymmetrically substituted triazines. A common synthetic strategy would involve reacting cyanuric chloride sequentially with different nucleophiles (e.g., amines, alcohols, thiols) to build the desired substitution pattern before or after the formation of the dichloroethyl group. nih.govderpharmachemica.com

Advanced Catalytic Approaches in Triazine Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. The formation of the 1,3,5-triazine core is no exception, with both homogeneous and heterogeneous catalytic systems being developed for this purpose.

Homogeneous Catalysis in Triazine Formation

Homogeneous catalysis offers high activity and selectivity under mild reaction conditions. The primary method for forming the triazine ring is the cyclotrimerization of nitriles. Various homogeneous catalysts have been employed to facilitate this transformation, which often requires harsh conditions without catalysis. researchgate.net

Lewis Acid Catalysis: Yttrium salts, such as Yttrium(III) trifluoromethanesulfonate, have been used to catalyze the solvent-free cyclotrimerization of aromatic nitriles to yield 2,4,6-trisubstituted-1,3,5-triazines. chim.it

Copper Catalysis: Copper(II) chloride (CuCl₂) has been shown to catalyze the synthesis of 1,2-dihydro-1,3,5-triazine derivatives from amidines and N,N-dimethylethanolamine, involving the formation of three new C-N bonds. rsc.org Another approach involves the copper-catalyzed synthesis of 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides under mild conditions. nih.gov

These methods provide pathways to the triazine core that can be adapted for precursors containing the dichloroethyl moiety or a group that can be converted into it.

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts are crucial for sustainable and green chemistry as they can be easily separated from the reaction mixture and recycled, minimizing waste. doi.org Several heterogeneous systems have been developed for triazine synthesis.

Silica-Supported Lewis Acids: Lewis acids such as ZnCl₂, TiCl₄, and AlEt₂Cl supported on silica gel are effective, recyclable catalysts for the solvent-free cyclotrimerization of both aliphatic and aromatic nitriles. researchgate.netchim.it This approach is considered environmentally benign. researchgate.netchim.it

Resin-Supported Catalysts: Copper(I) cations supported on a macroporous, weakly acidic polyacrylate resin have been successfully used as a recyclable catalyst for the Ullmann-type synthesis of di- and trisubstituted 1,3,5-triazine derivatives. nih.gov The catalyst was shown to be reusable for up to ten cycles without a significant loss of activity. nih.gov

Triazine-Based Porous Polymers: Covalent Organic Polymers (COPs) and Conjugated Microporous Polymers (CMPs) that incorporate a triazine structure have been designed as advanced catalyst supports. rsc.orgacs.org These materials offer high surface area, tunable porosity, and high stability, making them excellent candidates for supporting catalytic metal species for various organic transformations, including those that could lead to functionalized triazines. rsc.orgresearchgate.net

The table below summarizes representative results for the heterogeneous catalytic synthesis of symmetrical 1,3,5-triazines from nitriles, illustrating the effectiveness of these sustainable approaches.

| Nitrile Precursor | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Si(Zn) | Conventional Heating, 24h | 2,4,6-Triphenyl-1,3,5-triazine | 80 | researchgate.net |

| Benzonitrile | Si(Zn) | Microwave, 15 min | 2,4,6-Triphenyl-1,3,5-triazine | 72 | researchgate.net |

| Acetonitrile (B52724) | Si(Ti) | Conventional Heating, 24h | 2,4,6-Trimethyl-1,3,5-triazine | 50 | researchgate.net |

| Acetonitrile | Si(Ti) | Microwave, 15 min | 2,4,6-Trimethyl-1,3,5-triazine | 60 | researchgate.net |

| 3-Cyanopyridine | Si(Zn) | Microwave, 15 min | 2,4,6-Tri(3-pyridyl)-1,3,5-triazine | 70 | researchgate.net |

Reaction Mechanisms and Reactivity Studies of 2 1,1 Dichloroethyl 1,3,5 Triazine

Mechanistic Elucidation of Synthetic Pathways to 2-(1,1-Dichloroethyl)-1,3,5-triazine

The synthesis of symmetrically substituted 1,3,5-triazines is often achieved through the cyclotrimerization of nitriles. A plausible and direct synthetic route to this compound is the transition-metal-catalyzed [2+2+2] cyclotrimerization of 2,2-dichloropropionitrile. This method is a powerful tool for constructing benzene (B151609) rings and various heterocycles with high atom economy. researchgate.netresearchgate.net

The general mechanism for such a transformation, typically catalyzed by cobalt or nickel complexes, involves the coordination of the nitrile moieties to the metal center, followed by oxidative cyclization to form a metallacycle intermediate, and concluding with reductive elimination to release the triazine product and regenerate the catalyst. researchgate.netmdpi.com

Investigation of Reaction Intermediates

In the context of a transition-metal-catalyzed cyclotrimerization, the reaction proceeds through several key intermediates. While not isolated from the specific reaction involving 2,2-dichloropropionitrile, the proposed intermediates are based on well-studied analogous systems. researchgate.netresearchgate.net

Nitrile-Metal Complex: The initial step involves the coordination of two nitrile molecules to the low-valent transition metal center (e.g., Co(I)).

Azametallacyclopentadiene Formation: The two coordinated nitriles undergo oxidative coupling to form a five-membered azametallacyclopentadiene. This is a crucial intermediate that dictates the subsequent steps of the catalytic cycle.

Coordination and Insertion: A third molecule of 2,2-dichloropropionitrile then coordinates to the metal center of the azametallacyclopentadiene intermediate. This is followed by an insertion reaction, expanding the metallacycle.

Reductive Elimination: The final step is the reductive elimination from the expanded metallacycle, which releases the stable this compound aromatic ring and regenerates the active metal catalyst for the next cycle.

Transition State Analysis of Key Steps

The key steps in the catalytic cycle are the formation of the azametallacyclopentadiene and the final reductive elimination. The transition state analysis, based on theoretical studies of similar cycloadditions, reveals critical energetic details.

Oxidative Coupling Transition State: The transition state for the formation of the azametallacyclopentadiene involves the bringing together of two nitrile ligands within the coordination sphere of the metal. This step's energy barrier is influenced by the metal's nature, its ligand environment, and the electronic properties of the nitrile.

Reductive Elimination Transition State: The final ring-forming step, reductive elimination, is generally a thermodynamically favorable process leading to the formation of the stable aromatic triazine ring. The transition state involves the simultaneous formation of new sigma bonds and the breaking of the metal-carbon/metal-nitrogen bonds. The stability of the forming aromatic ring provides a strong driving force for this step.

Reactivity Profiles of the Dichloroethyl Moiety

The reactivity of this compound is centered on the geminal dichloroethyl group. This group is susceptible to nucleophilic substitution, elimination, and radical reactions. The strongly electron-withdrawing 1,3,5-triazine (B166579) ring significantly influences these reactions by affecting the polarity of the C-Cl bonds and the acidity of the adjacent methyl protons. nih.govrsc.org

Nucleophilic Substitution Reactions

The carbon atom bearing the two chlorine atoms is electrophilic and can be attacked by nucleophiles. These reactions typically proceed in a stepwise manner, with the substitution of one chlorine atom followed by the second. stackexchange.comncert.nic.in The reaction can proceed via Sₙ1 or Sₙ2 mechanisms, with the pathway depending on the nucleophile, solvent, and reaction conditions. libretexts.orgbyjus.com

Sₙ2 Mechanism: A strong nucleophile can attack the electrophilic carbon in a single, concerted step, displacing a chloride ion. This pathway would be favored by less hindered nucleophiles and polar aprotic solvents.

Sₙ1 Mechanism: In polar protic solvents, the C-Cl bond may ionize to form a secondary carbocation intermediate, which is then attacked by the nucleophile. The electron-withdrawing triazine ring would destabilize an adjacent carbocation, making this pathway less likely than for a typical alkyl halide, but it cannot be entirely ruled out, especially with weak nucleophiles.

A common nucleophilic substitution reaction for geminal dihalides is hydrolysis to form a carbonyl group. wikipedia.org In this case, reaction with water or hydroxide (B78521) would likely yield 2-acetyl-1,3,5-triazine.

| Nucleophile (Nu⁻) | Reagent Example | Expected Substitution Product(s) |

| Hydroxide | NaOH (aq) | 2-(1-chloro-1-hydroxyethyl)-1,3,5-triazine, 2-acetyl-1,3,5-triazine |

| Alkoxide | NaOR | 2-(1-alkoxy-1-chloroethyl)-1,3,5-triazine, 2-(1,1-dialkoxyethyl)-1,3,5-triazine |

| Cyanide | KCN | 2-(1-chloro-1-cyanoethyl)-1,3,5-triazine |

| Amine | RNH₂ | 2-(1-amino-1-chloroethyl)-1,3,5-triazine |

| Thiolate | NaSR | 2-(1-chloro-1-thioalkyl-ethyl)-1,3,5-triazine |

Elimination Reactions

When treated with a base, this compound is expected to undergo elimination reactions (dehydrohalogenation) to form unsaturated products. ucsb.edubyjus.com These reactions often compete with nucleophilic substitution, particularly when using strong, sterically hindered bases. byjus.com The process can occur in two successive steps.

First Elimination: Removal of one equivalent of HCl yields 2-(1-chlorovinyl)-1,3,5-triazine.

Second Elimination: A subsequent elimination of a second HCl molecule under more forcing conditions can produce 2-ethynyl-1,3,5-triazine.

The mechanism can be either bimolecular (E2) or unimolecular (E1). chemicalnote.com

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from the methyl group at the same time the C-Cl bond breaks to form a double bond. chemicalnote.com This pathway is favored by strong bases (e.g., alcoholic KOH) and is likely the predominant mechanism due to the acidity of the methyl protons, which are activated by the adjacent dichlorinated carbon and the triazine ring.

E1 Mechanism: This two-step mechanism involves the initial formation of a carbocation, followed by deprotonation by a base. chemicalnote.com As mentioned, the formation of a carbocation adjacent to the triazine ring is disfavored, making the E1 pathway less probable.

| Condition | Predominant Mechanism | Expected Product(s) |

| Strong, non-nucleophilic base (e.g., t-BuOK) | E2 | 2-(1-chlorovinyl)-1,3,5-triazine |

| Strong base/nucleophile (e.g., NaOH in EtOH) | E2 / Sₙ2 Competition | Mixture of elimination and substitution products |

| Weak base / Protic solvent (e.g., heat in EtOH) | E1 (minor pathway) | 2-(1-chlorovinyl)-1,3,5-triazine |

Radical Reactions Involving the Dichloroethyl Group

The carbon-chlorine bonds in the dichloroethyl group can undergo homolytic cleavage to participate in radical reactions. A primary example is reductive dehalogenation.

Reductive Dehalogenation: This reaction can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical chain carrier, like tributyltin hydride (n-Bu₃SnH). The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to form radicals.

Propagation: A tributyltin radical (n-Bu₃Sn•) abstracts a chlorine atom from the dichloroethyl group to form a carbon-centered radical and tributyltin chloride. This new radical then abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the reduced product and regenerating the tributyltin radical to continue the chain. This process can lead to the stepwise reduction of the dichloroethyl group to a chloroethyl group and, subsequently, to an ethyl group.

Carbene/Carbenoid Formation: In the presence of certain reducing metals like zinc or magnesium, geminal dihalides can undergo reductive elimination to form carbenes or carbenoid species. libretexts.org While less common than substitution or elimination, this pathway could open up possibilities for cyclopropanation reactions if an alkene is present. The reaction of geminal dihalides with organolithium reagents can also generate carbenes.

Reactivity of the Triazine Ring System in this compound

The 1,3,5-triazine (or s-triazine) ring is a six-membered aromatic heterocycle containing three nitrogen atoms. This structural feature is central to its chemical reactivity.

The 1,3,5-triazine ring is classified as a π-deficient system. The presence of three highly electronegative nitrogen atoms results in a significant withdrawal of electron density from the ring carbons, making the system electron-poor. youtube.comorganicchemistrytutor.com This inherent electronic deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), a class of reactions typical for electron-rich aromatic compounds like benzene. researchgate.net

The deactivating nature of the triazine core in this compound is further intensified by the substituent at the C2 position. The 1,1-dichloroethyl group exerts a strong negative inductive effect (-I) due to the two electronegative chlorine atoms. libretexts.orglibretexts.org This effect further withdraws electron density from the already electron-poor triazine ring.

Consequently, this compound is expected to be exceptionally unreactive towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The combination of the π-deficient heterocycle and a strongly electron-withdrawing substituent renders the ring carbons highly electrophilic themselves, thus repelling approaching electrophiles. masterorganicchemistry.com Any attempts to force such reactions would likely require extremely harsh conditions, which could lead to the degradation of the molecule rather than substitution.

Table 1: Comparison of Relative Reactivity towards Electrophilic Aromatic Substitution

| Compound | Key Structural Features | Expected EAS Reactivity |

|---|---|---|

| Benzene | Electron-rich aromatic ring | Baseline reactivity |

| Chlorobenzene | Deactivating (-I) but o,p-directing (resonance) | Less reactive than benzene masterorganicchemistry.com |

| Pyridine | π-deficient N-heterocycle | Much less reactive than benzene organicchemistrytutor.com |

| 1,3,5-Triazine | Strongly π-deficient N-heterocycle | Extremely unreactive researchgate.net |

| This compound | Strongly π-deficient ring + strongly deactivating (-I) substituent | Predicted to be virtually inert to EAS |

In contrast to its inertness toward electrophiles, the electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to attack by strong nucleophiles. researchgate.netresearchgate.net Such reactions can lead to substitution or, under certain conditions, cleavage of the heterocyclic ring. This is a well-documented reaction pathway for s-triazine and its derivatives. researchgate.netresearchgate.net

The general mechanism for nucleophilic ring-opening involves the initial attack of a nucleophile on one of the ring carbon atoms (C2, C4, or C6). This forms a tetrahedral intermediate, which can subsequently undergo a series of bond cleavages, ultimately leading to the fragmentation of the triazine ring. researchgate.net For instance, treatment of 1,3,5-triazines with nucleophiles like ammonia (B1221849), amines, or hydroxylamine (B1172632) can lead to the formation of amidines and other acyclic products. researchgate.netresearchgate.net

In this compound, nucleophilic attack would preferentially occur at the C4 or C6 positions. The C2 carbon is sterically hindered by the 1,1-dichloroethyl group, and its electrophilicity is somewhat reduced compared to C4/C6. A strong nucleophile could initiate a cascade of reactions, potentially leading to the opening of the ring and the formation of various acyclic nitrogen-containing compounds. Rearrangements of the triazine ring itself are less common but can occur in fused heterocyclic systems or under specific catalytic conditions, often proceeding through complex ring-opening and re-cyclization sequences. acs.org

Kinetic and Thermodynamic Aspects of this compound Reactions

Disclaimer: The following sections discuss the principles and methodologies for studying reaction kinetics and thermodynamics. Specific experimental data for this compound are not available in the public literature. The data presented in the tables are for the parent 1,3,5-triazine or other related derivatives and are provided for illustrative purposes only to explain the concepts.

The study of reaction kinetics for a compound like this compound would likely focus on its reactions with nucleophiles, given its reactivity profile. Kinetic studies are crucial for elucidating reaction mechanisms.

To determine the reaction rate, chemists would monitor the change in concentration of the reactant or a product over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography (HPLC, GC). The rate law, which expresses the relationship between the reaction rate and the concentration of reactants, is then determined.

For a hypothetical nucleophilic substitution reaction: this compound + Nu⁻ → Product + Cl⁻

The rate law would be expected to be of the form: Rate = k[Triazine][Nu⁻]

This indicates a second-order reaction, first-order in both the triazine and the nucleophile, which is typical for SNAr (Nucleophilic Aromatic Substitution) mechanisms common to chloro-substituted triazines. rsc.orgnih.gov Experimental determination would involve varying the initial concentrations of each reactant and observing the effect on the initial reaction rate.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

Where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

The enthalpy of reaction (ΔH) represents the heat change during a reaction. For many triazine derivatives, thermodynamic data such as the standard enthalpy of formation (ΔfH°) have been determined through calorimetry. nist.gov This value is crucial for understanding the energy content of the molecule and the energetic favorability of its reactions.

Table 2: Illustrative Thermodynamic Data for 1,3,5-Triazine and a Derivative

| Parameter | 1,3,5-Triazine (solid) | 2,4,6-Tris(trinitromethyl)-1,3,5-triazine (solid) | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°solid) | +75.7 kJ/mol | +171.1 kJ/mol | nist.govresearchgate.net |

| Standard Enthalpy of Combustion (ΔcH°solid) | -1781.0 kJ/mol | -2849.7 kJ/mol | nist.govresearchgate.net |

The Gibbs free energy change (ΔG) is the ultimate measure of a reaction's spontaneity. It is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. The standard Gibbs free energy change (ΔG°) is related to the equilibrium constant (Keq) of a reaction:

ΔG° = -RT * ln(Keq)

The equilibrium constant indicates the extent to which a reaction will proceed to completion. A large Keq (>1) signifies that the formation of products is favored at equilibrium. For many nucleophilic substitution reactions on chloro-triazines, the displacement of a chloride ion is highly favorable, leading to large equilibrium constants. Calculating these thermodynamic quantities for reactions involving this compound would require experimental data (e.g., from calorimetry and equilibrium concentration measurements) or high-level computational chemistry studies.

Computational Chemistry and Theoretical Investigations of 2 1,1 Dichloroethyl 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a deep understanding of its inherent chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and predicting stability. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), the ground-state geometry of 2-(1,1-dichloroethyl)-1,3,5-triazine can be determined by finding the minimum energy conformation. scispace.com

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For instance, in related substituted s-triazine structures, DFT calculations have been used to successfully predict geometries that show good agreement with experimental X-ray crystallography data. mdpi.com The stability of the molecule is often assessed by analyzing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nasc.ac.inresearchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms and the triazine ring is expected to influence these frontier orbitals significantly.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations This table presents hypothetical yet representative data for the optimized geometry of this compound, based on typical values from DFT studies on analogous chloro-substituted heterocyclic compounds. researchgate.netnanobioletters.com```html

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(triazine)-C(ethyl) | ~1.52 Å |

| Bond Length | C(ethyl)-Cl | ~1.78 Å |

| Bond Length | N=C (in triazine ring) | ~1.34 Å |

| Bond Angle | C(triazine)-C(ethyl)-C(methyl) | ~110° |

| Bond Angle | Cl-C(ethyl)-Cl | ~109.5° |

| Dihedral Angle | N-C(triazine)-C(ethyl)-Cl | Variable (defines conformation) |

Ab initio methods are quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) provide a highly accurate description of electronic configuration and energetics.

researchgate.netrsc.org

These methods are computationally more intensive than DFT but can be crucial for validating DFT results and for studying systems where electron correlation is particularly important, such as in the calculation of excited states or ionization potentials. dovepress.comnih.govFor this compound, ab initio calculations could be used to precisely determine its ionization potential and electron affinity, offering a benchmark for understanding its behavior in redox reactions or under electronic excitation.

dovepress.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. These simulations are invaluable for studying the dynamic nature of chemical systems.

nih.govmdpi.com

The this compound molecule possesses conformational flexibility primarily due to rotation around the single bond connecting the dichloroethyl group to the triazine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

tcu.edu

By simulating the molecule's movement over nanoseconds, researchers can observe how the dichloroethyl group rotates and flexes in relation to the planar triazine ring. This analysis is crucial for understanding how the molecule's shape might change in different environments, which can influence its reactivity and interactions with other molecules. DFT calculations can also be used to map the conformational landscape and identify the most stable conformers.

mdpi.commdpi.com

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these intermolecular forces to predict aggregation behavior and crystal packing. Key interactions for this molecule would include:

Halogen Bonding: The electropositive region on the chlorine atoms (the σ-hole) can interact favorably with electronegative nitrogen atoms on adjacent triazine rings.

semanticscholar.org* Dipole-Dipole Interactions: The molecule is polar, leading to electrostatic interactions between molecules.

π-π Stacking: The electron-deficient triazine rings can stack on top of each other, a common interaction in aromatic systems.

semanticscholar.org

Analysis of intermolecular interactions is critical for understanding the solid-state properties of the compound. mdpi.comHirshfeld surface analysis, often combined with DFT, is a powerful tool for visualizing and quantifying the different types of intermolecular contacts within a crystal structure.

mdpi.commdpi.com

**Table 2: Potential Intermolecular Interactions for this compound**

*This table summarizes the types of non-covalent interactions expected to govern the aggregation and crystal packing of the title compound, based on general principles and studies of similar halogenated N-heterocycles.*

[ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgc3SBy_B-yc1OA0azHWwZWJHqF3fM14EmiP8cS855Cn8AlPFtQCdXhglyBY5cAepPHPnxUUzCU3SsPcrON1uhLN7z5n8Czb7FdDmJBXi0pTU7mHzpoP-FTk-wNjofnUhU7-R-lQ-_3hwcAihyOAYpX27UeTbKKtUc4PaHsdLHr0ZFCppB-jK3Ig%3D%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHe6DOHGgjeuj55V8Kh0VplEEENOQ7HSjeFcHHWbitkDUtAigzI6ryY0v7QVheb8mGBDu_mXlNr4i4fyMjXKKLVYLsRfTWovCrb96DazPJ-TtRabxckd6rMziVKIEkGEUVW)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbZxbuYB0IXp6dKGgo51qs-vFB9HtX4vsQpehF7rk1nCk3v1Jn3H82Cd40BiGlot-LRWCMCMDXnBcEc5fsFc6mmSxUHxeF5WNt7bs2YutSlKayIwVNC9yw6r9lOEi-t771O0VGVrLpr9WCMqTlIVQ%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3c47c8mQ0b12WkC0XyN_zSSnEtDKqr--sMvAcLHTAjeQkitX1IN3VYyqjXUnt0daRsRnm3cCBUx8Xi8ll3BjGrxiSuBCGtFI98Bmc8qHw5xSqlpVSHQTfE_KKGyUjz_4Uj5PPQ2eTTzsqD9s3426YZOURTxu9dLmV9-Ih)]```html

Interaction Type Participating Atoms/Groups Description Significance Halogen Bonding C-Cl···N(triazine) An attractive, non-covalent interaction between the electropositive region on a chlorine atom and a nitrogen lone pair. Directional; can strongly influence crystal packing. π-π Stacking Triazine Ring ··· Triazine Ring Attractive interaction between the aromatic rings of adjacent molecules. Contributes to the stabilization of stacked crystal structures. C-H···N/Cl Hydrogen Bonding C-H(methyl)···N or C-H(methyl)···Cl Weak hydrogen bonds where a C-H group acts as the donor and a nitrogen or chlorine atom acts as the acceptor. Contributes to overall crystal stability and packing efficiency. van der Waals Forces All atoms General, non-specific attractive and repulsive forces between molecules. Provide the background cohesive energy for the condensed phase.

Predictive Modeling of Reactivity and Selectivity

Computational models are instrumental in predicting how this compound will behave in chemical reactions. By analyzing its electronic structure, one can forecast its reactivity and the selectivity of its transformations.

The distribution of the HOMO and LUMO provides key insights into the molecule's reactivity. nasc.ac.inresearchgate.net* The HOMO indicates the region of the molecule most likely to donate electrons, making it susceptible to electrophilic attack .

The LUMO indicates the region most likely to accept electrons, highlighting sites for nucleophilic attack . wuxiapptec.com For this compound, the electron-deficient carbon atoms of the triazine ring are expected to be primary sites for nucleophilic substitution, a characteristic reaction for dihalogeno-s-triazines. rsc.orgFurthermore, computational models like Quantitative Structure-Activity Relationship (QSAR) can be developed to correlate molecular descriptors (e.g., electronic properties, steric parameters) with observed reactivity or biological activity for a series of related triazine derivatives. nih.govresearchgate.netSuch models are powerful for designing new compounds with desired properties.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO is the highest-energy orbital containing electrons and is typically associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest-energy orbital devoid of electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. taylorandfrancis.com

The energy of the HOMO (EHOMO) is an indicator of the molecule's electron-donating tendency, while the energy of the LUMO (ELUMO) reflects its electron-accepting tendency. taylorandfrancis.com The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive.

For this compound, FMO analysis can elucidate its electronic structure and predict its reactivity towards nucleophiles and electrophiles. Theoretical calculations, such as those using DFT, would determine the energies of the HOMO and LUMO and map their spatial distribution across the molecule. rsc.org This analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the triazine ring and the dichloroethyl group would be expected to lower the energy of the LUMO, enhancing its susceptibility to nucleophilic substitution, a characteristic reaction for chloro-substituted triazines. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: These values are illustrative examples of data that would be generated from a DFT calculation and are not based on published experimental or theoretical results for this specific molecule.)

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -7.50 | Indicates electron-donating capability. Localization would point to the most nucleophilic sites. |

| ELUMO | -1.25 | Indicates electron-accepting capability. Localization on the triazine ring would confirm sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.25 | Relates to chemical stability and polarizability. A moderate to large gap suggests relatively high kinetic stability. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity or other properties of chemical compounds based on their molecular structures. chem-soc.siscispace.com These models establish a mathematical correlation between calculated molecular descriptors and an observed property. researchgate.net For s-triazine derivatives, QSRR studies have been successfully employed to model and predict properties like chromatographic retention behavior, which serves as an important proxy for lipophilicity and potential pharmacokinetic properties. chem-soc.siresearchgate.net

The development of a QSRR model typically involves several steps:

Data Set Selection : A series of structurally related compounds, including this compound, would be chosen.

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each molecule using specialized software. chem-soc.si

Model Development : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the property of interest. chem-soc.sinih.gov Principal Component Analysis (PCA) is often used beforehand to reduce the number of variables and identify the most influential descriptors. researchgate.net

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For this compound, a QSRR model could predict its reactivity in nucleophilic substitution reactions. Descriptors such as charge distribution on the triazine ring carbons, steric hindrance around the dichloroethyl group, and electronic parameters derived from quantum chemical calculations would likely be significant. Such a model could accelerate the design of new triazine derivatives with tailored reactivity profiles.

Table 2: Examples of Molecular Descriptors Used in QSRR Studies of Triazines (Note: This table lists descriptors commonly used in QSRR modeling for s-triazines to illustrate the methodology.)

| Descriptor Category | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Partial charge on an atom | Electrostatic interactions, reactivity towards charged species. |

| Steric | Molecular volume | Size and shape of the molecule, accessibility of reaction sites. |

| Topological | Connectivity indices | Molecular branching and connectivity. |

| Quantum Chemical | LUMO energy | Electrophilicity, susceptibility to nucleophilic attack. |

| Thermodynamic | LogP (lipophilicity) | Partitioning between polar and non-polar phases, membrane permeability. |

Computational Spectroscopic Predictions and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical spectra can aid in the structural assignment of newly synthesized compounds and provide insights into their conformational behavior.

Theoretical Vibrational Spectra (IR, Raman) for Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. The vibrational frequencies observed in these spectra correspond to specific bond stretching, bending, and torsional motions within the molecule.

Theoretical calculations, primarily using DFT, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. mdpi.com By comparing the computed spectrum with the experimental one, a detailed assignment of each vibrational mode can be achieved. acs.org This comparison is crucial for validating the computed equilibrium geometry and for understanding how intermolecular interactions, such as hydrogen bonding in the solid state, affect the vibrational modes. acs.orgrsc.org

For this compound, theoretical vibrational spectra would be essential for confirming its structure. Calculations could be performed on different possible conformers (arising from rotation around the C-C bond between the ethyl group and the triazine ring) to determine the most stable geometry. Each conformer would have a unique calculated IR and Raman spectrum, and the best match with experimental data would identify the dominant conformation.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are representative values for key vibrational modes expected for this structure, based on general frequency ranges for triazines and chloroalkanes. They are not the result of a specific calculation.)

| Vibrational Mode | Predicted Frequency (cm-1) | Spectroscopic Activity |

|---|---|---|

| C-H stretch (triazine ring) | ~3050-3100 | IR, Raman |

| C-H stretch (methyl group) | ~2950-3000 | IR, Raman |

| C=N stretch (triazine ring) | ~1550-1600 | IR, Raman (strong) |

| Triazine ring breathing | ~990-1010 | Raman (strong) |

| C-Cl stretch | ~700-800 | IR (strong), Raman |

NMR Chemical Shift Predictions for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Computational chemistry offers methods to predict NMR chemical shifts with remarkable accuracy. github.io DFT calculations are widely used to compute the magnetic shielding tensors for each nucleus in a molecule, from which the chemical shifts can be derived. For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformer population to achieve good agreement with experimental results. github.io In some triazine derivatives, hindered rotation around exocyclic C-N bonds can lead to broadened signals or multiple sets of signals in the NMR spectrum, a phenomenon that can also be investigated computationally. researchgate.nettdx.cat

For this compound, predicting the ¹H and ¹³C NMR spectra would be crucial for its unambiguous characterization. Calculations would provide theoretical chemical shifts for the protons and carbons of the triazine ring and the dichloroethyl substituent. Comparing these predicted values with an experimental spectrum would provide definitive structural proof.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These values are illustrative estimates based on typical chemical shifts for similar structural motifs and are not from a specific computational study.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Triazine ring protons (2) | ¹H | ~9.2 |

| Methyl protons (3) | ¹H | ~2.5 |

| Triazine ring C-H carbons (2) | ¹³C | ~168 |

| Triazine ring C attached to side chain | ¹³C | ~175 |

| Quaternary carbon (-CCl₂) | ¹³C | ~95 |

| Methyl carbon (-CH₃) | ¹³C | ~35 |

Solvent Effects and Reaction Pathway Modeling

The solvent in which a reaction is carried out can have a profound impact on reaction rates and mechanisms. Computational modeling can explicitly account for these solvent effects, providing a more realistic description of chemical processes.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk electrostatic effects of the solvent by treating it as a continuous medium with a defined dielectric constant. Explicit solvent models, while more computationally intensive, involve including a number of individual solvent molecules around the solute, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

For this compound, modeling can be used to understand its behavior in different solvents and to map out the potential energy surfaces of its reactions. The nucleophilic substitution of other groups for the hydrogen atoms on the triazine ring is a key reaction pathway for functionalization. nih.gov Theoretical modeling can be used to calculate the activation barriers for these substitution reactions, clarifying the stepwise reactivity often observed with substituted triazines. frontiersin.orgresearchgate.net This allows for the prediction of reaction outcomes under various conditions and provides a detailed, mechanistic understanding of the reaction pathways.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 1,1 Dichloroethyl 1,3,5 Triazine Research

High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation

High-resolution techniques are indispensable for piecing together the molecular puzzle of complex derivatives like 2-(1,1-dichloroethyl)-1,3,5-triazine. They offer precise information on the connectivity of atoms and the exact elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For complex molecules such as substituted triazines, one-dimensional (¹H and ¹³C) NMR spectra can be challenging to interpret due to overlapping signals and complex coupling patterns. tdx.cat Advanced two-dimensional (2D) NMR techniques are therefore employed to resolve these complexities.

2D Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY would be expected to show a correlation between the methyl protons (-CH₃) and the methine proton (-CH) if they were coupled, though in this specific structure, the ethyl group is fully substituted at the alpha position, leaving only the methyl group protons and the triazine ring protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. This allows for the mapping of the entire carbon skeleton. For this compound, HMBC would show correlations from the methyl protons to the quaternary carbon and the C-Cl₂ carbon of the dichloroethyl group, and from the triazine proton to the carbons within the triazine ring and the C-Cl₂ carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which helps in determining the molecule's conformation and stereochemistry.

The characterization of triazine products by NMR can sometimes be complicated by low solubility in common deuterated solvents. tdx.cat However, the use of co-solvents or acquiring spectra at elevated temperatures can often overcome these issues. tdx.cat

Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Triazine Ring (C4, C6) | ~8.9 (s, 2H) | ~167.0 |

| Triazine Ring (C2) | - | ~175.0 |

| -C(Cl₂)CH₃ | - | ~95.0 |

| -C(Cl₂)CH₃ | ~2.5 (s, 3H) | ~35.0 |

Note: Data are hypothetical and based on typical chemical shifts for similar structural motifs. 's' denotes a singlet.

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) |

| -CH₃ (δ ~2.5) | -C (Cl₂)CH₃ (δ ~95.0) |

| -CH₃ (δ ~2.5) | Triazine C 2 (δ ~175.0) |

| Triazine-H (δ ~8.9) | Triazine C 4/C 6 (δ ~167.0) |

| Triazine-H (δ ~8.9) | Triazine C 2 (δ ~175.0) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within sub-ppm levels. longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₅Cl₂N₃), HRMS can readily distinguish its exact mass from other potential formulas with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragments. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) leads to a distinctive [M]⁺: [M+2]⁺: [M+4]⁺ peak ratio of approximately 9:6:1. This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms. tue.nl Techniques like Quadrupole Orbitrap High-Resolution Mass Spectrometry are often employed for such analyses. nih.govacs.org

Table 3: HRMS Data for this compound (C₅H₅Cl₂N₃)

| Parameter | Value |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Calculated Exact Mass ([M]⁺, ³⁵Cl₂) | 192.9861 |

| Observed Mass | 192.986x (within 5 ppm accuracy) |

| Isotopic Peak | [M+2]⁺ |

| Calculated Exact Mass ([M+2]⁺) | 194.9831 |

| Isotopic Peak | [M+4]⁺ |

| Calculated Exact Mass ([M+4]⁺) | 196.9802 |

| Expected [M]⁺:[M+2]⁺:[M+4]⁺ Ratio | ~100 : 65.4 : 10.6 |

Vibrational Spectroscopy for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a "molecular fingerprint."

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups and bond types. For this compound, the IR spectrum would be dominated by characteristic vibrations of the triazine ring and the dichloroethyl substituent. Key expected absorptions include the C=N and C-N stretching vibrations of the heterocyclic ring, C-H stretching and bending from the methyl and triazine groups, and the C-Cl stretching from the dichloro-substituted carbon. sci-hub.seacs.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Triazine Ring) | 3100 - 3000 | Medium |

| C-H Stretch (Methyl) | 2990 - 2950 | Medium |

| C=N Stretch (Triazine Ring) | 1580 - 1540 | Strong |

| C-N Stretch (Triazine Ring) | 1450 - 1400 | Strong |

| C-H Bend (Methyl) | 1380 - 1370 | Medium |

| C-Cl Stretch (Dichloroethyl) | 850 - 750 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. The symmetric breathing modes of the 1,3,5-triazine (B166579) ring are typically strong in the Raman spectrum, providing a distinct molecular fingerprint. acs.orglookchem.com

Table 5: Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Triazine & Methyl) | 3100 - 2950 | Medium |

| C=N Stretch (Triazine Ring) | 1580 - 1540 | Medium |

| Triazine Ring Breathing Mode | ~1000 | Strong |

| C-Cl Stretch (Dichloroethyl) | 850 - 750 | Strong |

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of each atom in the crystal lattice.

This technique provides definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The spatial arrangement of the atoms.

Intermolecular Interactions: Details on how molecules pack in the solid state, including hydrogen bonding and van der Waals forces. researchgate.netmdpi.com

For this compound, a crystal structure would confirm the planarity of the triazine ring and reveal the orientation of the dichloroethyl substituent relative to the ring. Such structural data is invaluable for computational chemistry studies and for understanding structure-activity relationships. mdpi.comnih.govnih.gov

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, α = 90°, β = 105°, γ = 90° |

| Volume (V) | 820 ų |

| Molecules per Cell (Z) | 4 |

| Calculated Density | 1.56 g/cm³ |

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy probes the electronic structure of molecules by observing the transitions between different electronic energy levels upon the absorption or emission of light.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules like this compound, this absorption corresponds to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.

The 1,3,5-triazine ring is an aromatic heterocycle, and its electronic spectrum is expected to be characterized by π → π* and n → π* transitions. mdpi.com

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For triazine derivatives, these transitions often occur in the shorter wavelength UV region. mdpi.comresearchgate.net

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the triazine ring, to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. mdpi.com

The presence of the 1,1-dichloroethyl substituent may cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted 1,3,5-triazine. The solvent used for the analysis can also influence the position and intensity of these absorption bands. A hypothetical UV-Vis absorption data table is presented below.

Hypothetical UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |

|---|---|---|

| 225 | 15,000 | π → π* |

Fluorescence and phosphorescence are photoluminescence processes where a molecule emits a photon after being electronically excited by the absorption of light. These emission studies provide valuable insights into the properties of the excited states of a molecule. rsc.org

Fluorescence: This is the emission of light from a singlet excited state (S₁) to the singlet ground state (S₀). It is a relatively fast process, typically occurring on the nanosecond timescale. Many 1,3,5-triazine derivatives are known to be fluorescent, with applications in materials science such as organic light-emitting diodes (OLEDs). nih.govnih.gov The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum.

Phosphorescence: This is the emission of light from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is "spin-forbidden," making it a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. rsc.orgnih.gov Phosphorescence is often observed at low temperatures to minimize non-radiative decay processes.

Studying the fluorescence and phosphorescence of this compound would involve measuring its emission spectra, quantum yields (the efficiency of the emission process), and excited-state lifetimes. This data helps to build a comprehensive picture of the molecule's photophysical properties and its potential for applications in areas like molecular probes and emissive materials. researchgate.netscispace.com

Applications of 2 1,1 Dichloroethyl 1,3,5 Triazine in Non Biomedical Domains

Role as a Synthetic Intermediate and Building Block

The 1,3,5-triazine (B166579) ring system is a versatile scaffold in organic synthesis, largely owing to the reactivity of its substituents. The presence of chlorine atoms on the triazine ring, as is common in many triazine-based synthetic precursors, allows for sequential and controlled nucleophilic substitution reactions. This reactivity enables the construction of a wide array of more complex molecules.

Triazine derivatives, particularly those containing chloro-functional groups, are valuable precursors in the synthesis of specialized polymers. The general strategy involves the polycondensation of a dichloro-s-triazine monomer with a suitable comonomer, such as a diamine or a bisphenol, to form a polymer backbone incorporating the triazine ring. This approach has been utilized to create aromatic polymers with desirable properties.

The incorporation of the s-triazine ring into the polymer backbone can significantly enhance the thermal stability of the resulting material. Aromatic polyguanamines, for instance, have been synthesized through the solution polycondensation of 6-substituted 1,3,5-triazine-2,4-dichlorides with aromatic diamines. These polymers have demonstrated high glass transition temperatures, ranging from 202 to 241°C, and 10% weight loss temperatures between 340 and 440°C in air. The mechanical properties of films cast from these polymers are also noteworthy, with tensile strengths in the range of 102–114 MPa. titech.ac.jp

Below is a table illustrating the properties of aromatic polyguanamines synthesized from related dichloro-s-triazine monomers.

| Polymer Structure | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) | Tensile Strength (MPa) |

| Polyguanamine from 6-phenyl-1,3,5-triazine-2,4-dichloride and 4,4'-oxydianiline | 235 | 430 | 110 |

| Polyguanamine from 6-butoxy-1,3,5-triazine-2,4-dichloride and 4,4'-oxydianiline | 210 | 415 | 105 |

| Polyguanamine from 6-phenoxy-1,3,5-triazine-2,4-dichloride and 4,4'-sulfonyldianiline | 241 | 440 | 114 |

Note: This data is for analogous polymers and is intended to be illustrative of the potential properties of polymers derived from chloro-s-triazine monomers.

The most common and practical method for the synthesis of substituted 1,3,5-triazines is the functionalization of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through successive and controlled nucleophilic substitution of each chlorine atom. google.com This stepwise reactivity is due to the deactivation of the remaining C-Cl bonds after each substitution. researchgate.net This principle is also applicable to dichlorotriazines, making them valuable reagents for the synthesis of a variety of disubstituted and trisubstituted triazine derivatives.

The reaction conditions, particularly temperature, can be controlled to achieve selective substitution. For instance, the first chlorine atom of cyanuric chloride can be substituted at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. researchgate.net This allows for the precise introduction of different functional groups onto the triazine core.

Given this established reactivity, 2-(1,1-dichloroethyl)-1,3,5-triazine can be considered a reagent for the synthesis of other heterocyclic compounds. The chlorine atoms on the triazine ring (if present, as the name suggests the dichloro functionality is on the ethyl group, which might be a misinterpretation of a structure that has a dichloro-substituted ring and an ethyl group) would be susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds, respectively. This would allow for the creation of a library of triazine derivatives with diverse functionalities, which could be screened for various applications.

The table below summarizes the typical reaction conditions for the sequential substitution of chlorine atoms in cyanuric chloride, which serves as a model for the reactivity of other chloro-triazines.

| Substitution Step | Nucleophile | Typical Reaction Temperature |

| First Chlorine | Amine, Alcohol, or Thiol | 0-5 °C |

| Second Chlorine | Amine, Alcohol, or Thiol | Room Temperature |

| Third Chlorine | Amine, Alcohol, or Thiol | Elevated Temperature (e.g., reflux) |

Note: This data is for the analogous compound, cyanuric chloride, and illustrates the general principles of reactivity.

Materials Science Applications

The unique chemical structure of the triazine ring imparts specific properties to materials that incorporate it. These properties include high thermal stability, flame retardancy, and, in some cases, UV absorption capabilities. These characteristics make triazine-based materials attractive for a range of applications in materials science.

The incorporation of triazine units into polymer backbones is a well-established strategy for developing high-performance materials. Bismaleimide-triazine (BT) resins, for example, are a class of thermosetting polymers known for their high thermal stability, low dielectric constant, and good insulation properties. primaryinfo.comglobethesis.com These resins are typically formed by the copolymerization of bismaleimide (B1667444) and a cyanate (B1221674) ester, the latter of which trimerizes to form the triazine crosslinks.

The resulting BT resins are widely used as substrate materials for printed circuit boards and in semiconductor packaging due to their excellent performance characteristics. primaryinfo.com The triazine rings contribute to the high glass transition temperature and thermal stability of the cured resin. researchgate.net

While the direct use of this compound in such resins has not been reported, its potential as a comonomer in the synthesis of functional polymers suggests it could be used to create novel resins with tailored properties. The dichloroethyl group could introduce additional functionalities or modify the crosslinking behavior of the resin, potentially leading to materials with unique mechanical or dielectric properties.